1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Lipophilicity Drug-likeness SAR

1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-77-0) is a synthetic disubstituted urea featuring a 4-butoxyphenyl group on one urea nitrogen and an ethyl-linked 3-(thiophen-3-yl)-1H-pyrazole moiety on the other. It belongs to the thiophene-pyrazolourea structural class, a scaffold that has yielded potent, orally bioavailable, and isoform-selective JNK3 inhibitors with demonstrated brain penetration.

Molecular Formula C20H24N4O2S
Molecular Weight 384.5
CAS No. 2034452-77-0
Cat. No. B2571885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034452-77-0
Molecular FormulaC20H24N4O2S
Molecular Weight384.5
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C20H24N4O2S/c1-2-3-13-26-18-6-4-17(5-7-18)22-20(25)21-10-12-24-11-8-19(23-24)16-9-14-27-15-16/h4-9,11,14-15H,2-3,10,12-13H2,1H3,(H2,21,22,25)
InChIKeyPNRQKZXCEMHKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-77-0): Structural Identity and Procurement Context


1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-77-0) is a synthetic disubstituted urea featuring a 4-butoxyphenyl group on one urea nitrogen and an ethyl-linked 3-(thiophen-3-yl)-1H-pyrazole moiety on the other. It belongs to the thiophene-pyrazolourea structural class, a scaffold that has yielded potent, orally bioavailable, and isoform-selective JNK3 inhibitors with demonstrated brain penetration [1]. The compound has a molecular formula of C₂₀H₂₄N₄O₂S and a molecular weight of 384.5 g/mol. It is catalogued as a screening compound for drug discovery research and is structurally distinct from the published JNK3 clinical leads by virtue of its 4-butoxyphenyl substitution pattern.

Why 1-(4-Butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Interchanged with Close Thiophene-Pyrazolourea Analogs


Within the thiophene-pyrazolourea class, small structural modifications to the N-aryl urea substituent produce large differences in kinase selectivity, isoform preference, and ADME properties. In the foundational JNK3 inhibitor series, changing the aryl group from a 2-chloro-6-fluorophenyl (compound 17, JNK3 IC₅₀ = 35 nM) to alternative substituents altered both potency and selectivity profiles across a 374-kinase panel [1]. The 4-butoxyphenyl substituent present in CAS 2034452-77-0 introduces a distinct lipophilic ether tail that is absent from all published lead compounds in this class, making its binding pose, selectivity fingerprint, and pharmacokinetic behaviour unpredictable by simple analogy to the methoxybenzyl, fluorobenzyl, or halogenated-phenyl analogs.

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-77-0) vs. Closest Analogs


Butoxy Chain Length Distinguishes This Compound from Methoxy and Ethoxy Phenyl Analogs in the Thiophene-Pyrazolourea Series

The 4-butoxyphenyl substituent in CAS 2034452-77-0 increases both molecular weight (384.5 g/mol) and calculated lipophilicity relative to the closest structurally characterized methoxybenzyl analog 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034260-14-3; MW 356.4 g/mol, XLogP3-AA = 2.1) [1]. The butoxy chain adds 28.1 Da and approximately 1.0–1.5 logP units over the methoxy congener, placing this compound in a distinct physicochemical space relevant to membrane permeability and CNS penetration potential [2].

Lipophilicity Drug-likeness SAR

Thiophen-3-yl (C3) Pyrazole Substitution Pattern Differentiates This Compound from Thiophen-2-yl and Furan-Containing Congeners

The thiophene ring in CAS 2034452-77-0 is attached at the 3-position to the pyrazole, a regiochemistry that influences the dihedral angle between the heterocycles and the orientation of the sulfur atom in the kinase ATP-binding pocket. In the co-crystal structures of related thiophene-pyrazolourea JNK3 inhibitors (compounds 17 and 27, PDB IDs 7KSK, 7KSJ), the thiophene-3-carboxamide or thiophene-substituted moiety engages hydrophobic pocket-I of JNK3, and even minor alterations to the thiophene substitution pattern would reorient the sulfur atom's hydrogen-bond acceptor geometry [1]. Compounds with thiophen-2-yl or furan replacements would present the heteroatom at a different vector, potentially altering hinge-region interactions.

Kinase inhibition Binding pose Selectivity

Ethylene Spacer Between Urea and Pyrazole Confers Conformational Flexibility Not Present in Direct-Linked or Methylene-Bridged Analogs

CAS 2034452-77-0 incorporates an ethylene (–CH₂CH₂–) linker between the urea carbonyl and the pyrazole N1 position, in contrast to analogs that use a direct N–aryl bond or a single methylene spacer (e.g., 1-(4-Butoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, CAS 2034426-44-1) . The two-carbon linker provides an additional rotatable bond (increasing the total to approximately 8–9 rotatable bonds) and allows the pyrazole-thiophene moiety to sample a wider conformational space. This flexibility can be advantageous for induced-fit binding but may carry an entropic penalty in the unbound state [1].

Conformational analysis Linker SAR Target engagement

Fluorophenylmethyl Analog (CAS 2034235-76-0) Offers Higher Metabolic Stability at the Cost of Reduced Lipophilicity vs. the Butoxyphenyl Compound

The 4-fluorobenzyl analog 1-[(4-fluorophenyl)methyl]-3-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 2034235-76-0; MW 344.4 g/mol) replaces the butoxyphenyl group with a fluorophenylmethyl substituent, a modification designed to enhance metabolic stability through fluorine blocking of potential oxidative sites while reducing overall lipophilicity [1]. The class-level JNK3 inhibitor paper demonstrates that fluorinated aryl ureas within this scaffold achieve high human liver microsome stability (t₁/₂ = 66 min for compound 17) and clean CYP-450 inhibition profiles [2]. The butoxyphenyl compound, lacking fluorine, may exhibit different oxidative metabolism patterns, with the butoxy chain potentially serving as a metabolic soft spot or, conversely, as a lipophilic anchor for enhanced membrane partitioning.

Metabolic stability Fluorine substitution PK profile

Procurement-Relevant Application Scenarios for 1-(4-Butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034452-77-0)


Lead-Optimization SAR Expansion of Thiophene-Pyrazolourea JNK3 Inhibitors for CNS Neurodegenerative Disease Programs

The published thiophene-pyrazolourea JNK3 inhibitors (e.g., compound 17, JNK3 IC₅₀ = 35 nM) demonstrate that this scaffold can achieve high isoform selectivity, oral bioavailability, and brain penetration [1]. CAS 2034452-77-0 introduces a 4-butoxyphenyl substituent not explored in the published SAR, offering medicinal chemistry teams a tool to probe hydrophobic pocket-II tolerance for extended alkoxy chains and to assess whether increased lipophilicity improves or degrades CNS penetration within this chemotype.

Kinase Selectivity Panel Screening Using Structurally Diversified Thiophene-Pyrazolourea Probes

Compound 17 from the foundational JNK3 series showed significant inhibition of only JNK3 across a 374 wild-type kinase panel at 10 μM [1]. Because even minor aryl substituent changes in this scaffold can shift selectivity profiles, CAS 2034452-77-0 serves as a structurally distinct probe for kinase profiling studies aimed at identifying whether the butoxyphenyl group introduces off-target interactions with kinases beyond those engaged by the halogenated-phenyl lead series.

Comparative Physicochemical and ADME Profiling of Alkoxy Chain Length Series in Pyrazole-Urea Kinase Inhibitors

The butoxyphenyl compound extends the alkoxy chain length series from methoxy (CAS 2034260-14-3; XLogP3 = 2.1) to butoxy (estimated XLogP3 ~3.1–3.6), providing a systematic probe for studying the relationship between alkoxy chain length, LogP, solubility, permeability, and microsomal stability within a constant thiophene-pyrazolourea core [2][1]. This is directly relevant for establishing property-based design guidelines in kinase inhibitor programs where lipophilic ligand efficiency (LLE) optimization is critical.

Building Block for Diversity-Oriented Synthesis of Pyrazole-Urea Screening Libraries

The compound's three modular structural elements—the urea linkage, the butoxyphenyl group, and the thiophene-substituted pyrazole—make it a versatile intermediate for further derivatization. Researchers building focused screening libraries around the thiophene-pyrazolourea pharmacophore can use CAS 2034452-77-0 as a parent scaffold for introducing additional diversity at the pyrazole 5-position or the thiophene ring, leveraging the established synthetic route for disubstituted ureas [1].

Quote Request

Request a Quote for 1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.